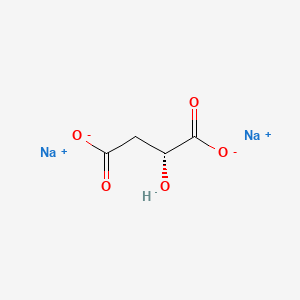
Sodium malate, (+)-
Übersicht
Beschreibung
Disodium (R)-malate is an organic sodium salt that is the disodium salt of (R)-malic acid. It contains a (R)-malate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Plant Metabolism
Sodium malate plays a crucial role in plant metabolism. It acts as an intermediate in the Krebs and glyoxylate cycles, contributes to CO2 storage in certain plants, aids in aluminum toxicity protection, and is essential for maintaining osmotic pressure and charge balance. This is vital for regulating stomatal aperture in plants. The vacuolar malate transporter in plants, identified as similar to the human sodium/dicarboxylate cotransporter, is key in these processes (Emmerlich et al., 2003).
Sodium Malate in Cosmetics
In the cosmetic industry, sodium malate functions primarily as a skin conditioning agent and a humectant. It's found in a limited range of cosmetic products. Safety assessments indicate that it is safe at low concentrations typically used for pH adjustment in cosmetics. However, the safety data for its use as a skin-conditioning agent are not fully determined, necessitating further research (Fiume, 2001).
Interaction with Malate Dehydrogenase
Studies have shown that sodium malate can influence the activity of malate dehydrogenase, an enzyme important in plant and animal metabolism. It can stimulate the enzyme's activity, affecting metabolic processes like respiration and dark CO2 fixation in various plant species (Weimberg, 1967).
Effect on Rumen Fermentation
In dairy steers, sodium DL-malate supplementation in concentrates has been observed to improve rumen fermentation efficiency and microbial protein synthesis. This suggests potential applications in animal nutrition, especially for improving the dietary efficiency of livestock (Khampa et al., 2006).
Eigenschaften
CAS-Nummer |
51209-20-2 |
|---|---|
Molekularformel |
C4H4Na2O5 |
Molekulargewicht |
178.05 g/mol |
IUPAC-Name |
disodium;(2R)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
InChI-Schlüssel |
WPUMTJGUQUYPIV-YBBRRFGFSA-L |
Isomerische SMILES |
C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
51209-20-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)
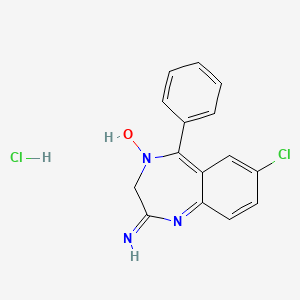
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)
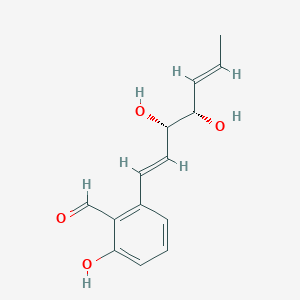
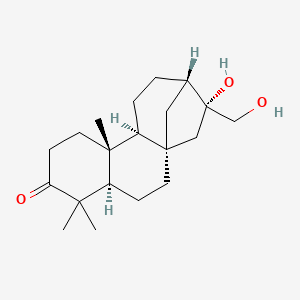

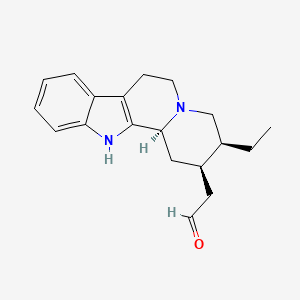
![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)
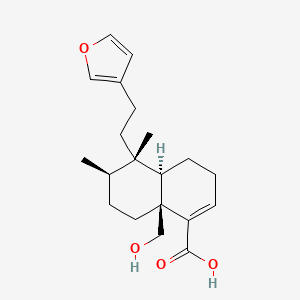


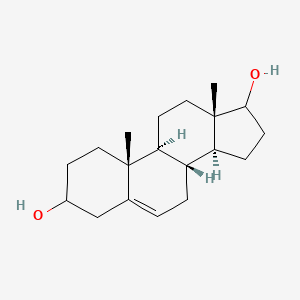
![11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253481.png)
![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)